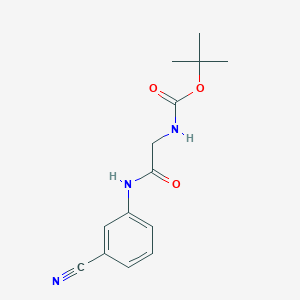

N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide” is a compound with the molecular formula C15H18N2O4 . It is also known as “®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid” and has a molecular weight of 290.31 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides have been successfully synthesized and polymerized using primary amine initiators . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) . This code provides a unique representation of the compound’s molecular structure.

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 290.32 g/mol . It is a solid at room temperature and should be stored at 4°C for optimal stability .

Aplicaciones Científicas De Investigación

Peptide Synthesis : N-(tert-butoxycarbonyl)-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound, has been synthesized for use in solid-phase peptide synthesis, particularly for peptide alpha-carboxamides. It exhibits resistance to acidolysis and facilitates efficient cleavage from the resin upon treatment (Gaehde & Matsueda, 2009).

Molecular Gelation : A study on supramolecular gel derived from tert-butoxycarbonyl (Boc)-protected L-amino acids demonstrated the formation of a non-polymeric supramolecular gel with load-bearing, moldable, and self-healing properties. This research highlights the potential applications of these gels in stress-bearing and other industrial uses (Sahoo et al., 2012).

Catalysis in Material Science : Nitrogen-rich carbon nanotubes, which can be derived from tert-butoxycarbonyl compounds, have been used as a metal-free catalyst for the conversion of glycerol into dihydroxyacetone, showcasing an innovative approach in catalysis (Gupta et al., 2017).

Organic Synthesis : The compound has been involved in the synthesis of various organic compounds, such as the preparation of indoles and oxindoles, indicating its utility in diverse organic reactions (Clark et al., 1991).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(3-cyanoanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(19)16-9-12(18)17-11-6-4-5-10(7-11)8-15/h4-7H,9H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQHSJFJKDCZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)

![Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2888670.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2888676.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-ethoxyphenyl)amino)formamide](/img/structure/B2888679.png)

![8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888682.png)